molecular formula C21H17BrN2O4S B2773297 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922094-62-0

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2773297
CAS No.: 922094-62-0
M. Wt: 473.34
InChI Key: ZEPFNVXPGABODQ-UHFFFAOYSA-N
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Description

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17BrN2O4S and its molecular weight is 473.34. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-13-7-9-19-17(11-13)24(2)21(25)15-12-14(8-10-18(15)28-19)23-29(26,27)20-6-4-3-5-16(20)22/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPFNVXPGABODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide belongs to the dibenzo[b,f][1,4]oxazepine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H20BrN2O3SC_{21}H_{20}BrN_{2}O_{3}S, with a molecular weight of approximately 412.4 g/mol. The structural complexity includes a dibenzo fused ring system and functional groups that influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may interact with specific proteins involved in cell proliferation and apoptosis. For example, some dibenzo[b,f][1,4]oxazepine derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of growth in gram-positive/negative bacteria
AnticancerPotential HDAC inhibition leading to apoptosis
Neurological EffectsPossible modulation of neurotransmitter systems

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including HDACs, affecting gene expression and cellular signaling pathways.
  • Receptor Interaction : It may bind to specific receptors involved in neurotransmission and cellular growth regulation.
  • Cell Cycle Regulation : By influencing pathways that control the cell cycle, the compound can induce apoptosis in cancer cells.

Case Studies

Recent research has highlighted the potential therapeutic applications of dibenzo[b,f][1,4]oxazepine derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that certain derivatives effectively reduced bacterial load in infected models by over 50% compared to controls .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that treatment with similar dibenzo derivatives resulted in significant reductions in cell viability and increased apoptosis markers.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to dibenzo[b,f][1,4]oxazepine derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The specific compound has shown promise as an HDAC inhibitor, potentially leading to the development of novel anticancer therapies.

Neuroprotective Effects

The structural characteristics of 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suggest potential neuroprotective effects. Studies have indicated that similar compounds can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

  • Bromination of the dibenzo compound.
  • Formation of the sulfonamide linkage.
    These synthetic pathways can be optimized using modern techniques like microwave-assisted synthesis or continuous flow reactors to enhance yield and purity.

Anticancer Research

In a study focusing on HDAC inhibitors, derivatives similar to this compound were shown to induce apoptosis in various cancer cell lines. The study highlighted the compound’s potential as a lead molecule for developing new anticancer drugs.

Neuroprotective Studies

Another investigation assessed the neuroprotective effects of dibenzo derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential for treating conditions like Alzheimer’s disease.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound with high yield and purity?

Synthesis involves multi-step reactions: (1) Bromination at the benzenesulfonamide moiety, (2) Cyclization to form the dibenzooxazepine core, and (3) Introduction of methyl groups via alkylation. Key challenges include controlling regioselectivity during bromination and minimizing side reactions during cyclization. Purification requires gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol. Purity is confirmed via HPLC (C18 column, ≥95%) and 1H NMR (e.g., absence of doublets indicating unreacted intermediates) .

Q. Which analytical techniques are most reliable for structural characterization?

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 1.3–1.6 ppm, aromatic protons at δ 6.8–8.1 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ observed at 485.05 vs. calculated 485.02).
  • FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹).
  • XRD : Resolves crystal structure but is limited by crystallization challenges in polar solvents .

Q. How does the compound’s solubility impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, stock solutions (10 mM in DMSO) are diluted in buffer (final DMSO <1%). Precipitation issues in aqueous media require dynamic light scattering (DLS) to monitor aggregation .

Q. What initial biological screening methods are recommended?

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– strains).
  • Anti-inflammatory : COX-2 inhibition assay (ELISA-based prostaglandin E2 measurement).
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50 calculation) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) are identified via LC-MS. Lyophilization improves long-term stability .

Advanced Research Questions

Q. What strategies optimize substituent effects on target binding affinity?

  • Computational : Molecular docking (AutoDock Vina) to predict interactions with enzyme active sites (e.g., carbonic anhydrase IX).
  • Experimental : SAR studies comparing analogs with substituents like ethoxy (log P = 2.1) vs. bromo (log P = 2.8). Methyl groups at C8/C10 enhance steric hindrance, reducing off-target binding .

Q. How can contradictory data on enzyme inhibition kinetics be resolved?

Discrepancies in IC50 values (e.g., 1.2 µM vs. 3.8 µM) may arise from assay pH or cofactor concentrations. Normalize data using a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) and validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What methodologies elucidate the compound’s redox behavior in biological systems?

Cyclic voltammetry (glassy carbon electrode, 0.1–1.5 V vs. Ag/AgCl) identifies oxidation peaks (e.g., −0.5 V for sulfonamide group). Couple with ESR spectroscopy to detect radical intermediates formed during metabolism .

Q. How can multi-step synthesis scalability be improved without compromising yield?

  • Flow Chemistry : Continuous bromination reduces reaction time from 24 h to 2 h.
  • Catalysis : Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling (yield increase from 45% to 78%).
  • Process Analytical Technology (PAT) : In-line FT-IR monitors intermediate formation .

Q. What theoretical frameworks guide mechanistic studies of its neuroprotective effects?

Link to glutamate receptor (NMDA) antagonism hypotheses, supported by molecular dynamics simulations (NAMD software). Validate via patch-clamp electrophysiology in hippocampal neurons, measuring IC50 for Ca²+ influx inhibition .

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